molecular formula C22H26O4 B1346868 3-Acetoxy-4'-heptyloxybenzophenone CAS No. 890100-10-4

3-Acetoxy-4'-heptyloxybenzophenone

Cat. No. B1346868
M. Wt: 354.4 g/mol
InChI Key: UKUUVSRILHKZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetoxy-4’-heptyloxybenzophenone is a chemical compound with the molecular formula C22H26O41. It has a molecular weight of 354.4 g/mol2.



Synthesis Analysis

While specific synthesis methods for 3-Acetoxy-4’-heptyloxybenzophenone are not readily available, similar compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives3.



Molecular Structure Analysis

The molecular structure of 3-Acetoxy-4’-heptyloxybenzophenone consists of 22 carbon atoms, 26 hydrogen atoms, and 4 oxygen atoms4.



Chemical Reactions Analysis

Specific chemical reactions involving 3-Acetoxy-4’-heptyloxybenzophenone are not readily available. However, similar compounds have shown antioxidant activity, free radical scavenging, and metal chelating activity3.



Physical And Chemical Properties Analysis

3-Acetoxy-4’-heptyloxybenzophenone has a molecular weight of 354.4 g/mol2. More specific physical and chemical properties are not readily available.


Scientific Research Applications

Metabolism and Endocrine-Disrupting Activity

Benzophenone-3, a compound related to 3-Acetoxy-4'-heptyloxybenzophenone, is widely used in sunscreens. Research indicates its metabolism in liver microsomes and its potential endocrine-disrupting activities. Metabolites like 2,4,5-trihydroxybenzophenone and 3-hydroxylated BP-3 exhibit varying estrogenic and anti-androgenic activities (Watanabe et al., 2015).

Synthetic Applications

2,5-Dihydro-1,3,4-oxadiazoles, including derivatives with acetoxy(alkoxy) groups, are used in the synthesis of various target molecules. They are particularly important for generating carbenes, which react with a variety of electrophilic groups, making them valuable in synthetic chemistry (Warkentin, 2009).

Photolytic and Hydrolytic Studies

Research has also explored the photolytic and hydrolytic reactions of related compounds, like 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, in understanding their behavior and potential applications in medicinal chemistry and drug design (Wang et al., 2009).

Environmental and Biodegradation Studies

Studies on the environmental presence and biodegradation of benzophenone derivatives, including their detection and behavior in water samples, have been conducted. These studies are crucial in understanding the environmental impact of such compounds (Negreira et al., 2009).

Safety And Hazards

Specific safety and hazard information for 3-Acetoxy-4’-heptyloxybenzophenone is not readily available. However, similar compounds may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed6.


Future Directions

Specific future directions for 3-Acetoxy-4’-heptyloxybenzophenone are not readily available. However, similar compounds have been used in drug discovery7.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemist.


properties

IUPAC Name

[3-(4-heptoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-3-4-5-6-7-15-25-20-13-11-18(12-14-20)22(24)19-9-8-10-21(16-19)26-17(2)23/h8-14,16H,3-7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUUVSRILHKZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641658
Record name 3-[4-(Heptyloxy)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-4'-heptyloxybenzophenone

CAS RN

890100-10-4
Record name 3-[4-(Heptyloxy)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.